alpha-Arteether
Description
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14-,15-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNIRQVMRLPIQ-LTLPSTFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231827 | |
| Record name | alpha-Arteether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82534-75-6 | |
| Record name | α-Arteether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82534-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Arteether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082534756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Arteether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-ARTEETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6TF0B136Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Alpha-Arteether, a semi-synthetic derivative of artemisinin, is primarily used as an antimalarial agent. Its primary targets are the erythrocytic stages of Plasmodium species, including Plasmodium falciparum and unidentified Plasmodium species. The compound exerts its effects by inhibiting nucleic acid and protein synthesis within these parasites. A key target is PfATP6, an enzyme regulating cellular calcium concentration.
Mode of Action
This compound interacts with its targets through a mechanism that involves the peroxide-containing drug interacting with heme, a hemoglobin degradation byproduct. This interaction results in the generation of cytotoxic radical species. The radicals may target essential parasite macromolecules, leading to parasite death.
Biochemical Pathways
The action of this compound affects several biochemical pathways. It regulates key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules.
Pharmacokinetics
This compound is metabolized in the body into the active metabolite dihydroartemisinin (DHA). The pharmacokinetic profiles of the alpha and beta isomers of arteether are different. The alpha-isomer provides comparatively rapid and higher plasma concentrations, while the beta-isomer, with its longer terminal elimination half-life and mean residence time, maintains the activity for longer periods.
Result of Action
The result of this compound’s action is the reduction of parasitemia, providing rapid symptomatic relief by reducing the number of malarial parasites. The compound is effective against acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the drug’s low water solubility makes it unsuitable for intravenous or oral administration. Furthermore, the emergence of drug resistance in certain regions can impact the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Alpha-Arteether interacts with various enzymes and proteins in biochemical reactions. It is given intramuscularly, with a typical dosage of 150 mg once daily for three consecutive days. The α- and β-isomers of this compound complement each other pharmacokinetically.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing parasitaemia. The α-isomer provides comparatively rapid and higher plasma concentrations, resulting in immediate reduction in percentage parasitaemia.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The β-isomer, with its longer terminal elimination half-life, mean residence time, and sustained plasma concentrations, maintains the activity for longer periods.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The extent of metabolism of this compound to dihydroartemisinin (DHA) is low (∼5%), so as to be therapeutically nonsignificant.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The α-isomer provides comparatively rapid and higher plasma concentrations, resulting in immediate reduction in percentage parasitaemia.
Biological Activity
Alpha-Arteether, an ethyl ether derivative of artemisinin, is primarily known for its antimalarial properties. This compound has garnered attention due to its efficacy in treating severe malaria, particularly in cases resistant to conventional treatments. This article delves into the biological activity of this compound, summarizing its pharmacological effects, clinical applications, and potential mechanisms of action based on diverse research findings.
Pharmacological Profile
This compound exhibits a unique pharmacological profile characterized by its effectiveness against Plasmodium falciparum, the causative agent of severe malaria. The compound is administered intramuscularly and has shown significant promise in reducing fever and parasite load in infected patients.
Key Pharmacological Findings
- Efficacy : Clinical studies indicate that this compound is effective in treating severe falciparum malaria. In a study involving 50 patients, the median fever clearance time was 72 hours, and the median parasite clearance time was 2 days .
- Safety : The drug has a favorable safety profile, with minimal side effects reported in clinical trials. No significant drug toxicity was observed among patients receiving this compound .
- Comparative Efficacy : In trials comparing this compound with quinine, no statistically significant differences were found regarding mortality or neurological complications, suggesting comparable efficacy between these treatments .
The biological activity of this compound can be attributed to several mechanisms:
- Schizontocidal Activity : this compound acts as a schizontocide, effectively killing the Plasmodium parasites during their erythrocytic stage. This is crucial for reducing parasitemia in infected individuals.
- Chemical Stability : The compound's oil solubility and longer half-life (greater than 20 hours) enhance its therapeutic potential compared to other artemisinin derivatives .
- Potential Antibacterial and Antifungal Properties : Recent studies suggest that this compound may also possess antibacterial and antifungal activities. It has been shown to be effective against drug-resistant strains of Escherichia coli and has demonstrated antifungal properties in various bioassays .
Clinical Case Studies
Several clinical studies have been conducted to evaluate the effectiveness of this compound in treating severe malaria:
- Study 1 : In a trial with 138 adult patients suffering from acute Plasmodium falciparum malaria, patients received either beta-Arteether or alpha/beta-Arteether. Results indicated no significant differences in cure rates or side effects between the two treatments .
- Study 2 : A combination therapy involving intramuscular this compound and vitamin D showed improved survival rates in a murine model of cerebral malaria. The treatment significantly restored blood-brain barrier integrity and reduced pro-inflammatory cytokines, highlighting the potential for adjunct therapies .
Comparative Efficacy Table
Scientific Research Applications
Antimalarial Applications
Alpha-arteether is primarily recognized for its effectiveness in treating malaria, particularly severe forms caused by Plasmodium falciparum.
Clinical Efficacy
- Dosage and Administration : In clinical studies, patients with severe falciparum malaria were administered intramuscular this compound at a dosage of 150 mg once daily for three consecutive days. The median fever clearance time was reported at 72 hours, with a median parasite clearance time of 2 days .
- Recovery Rates : Rapid recovery was noted in patients suffering from cerebral malaria, with some recovering from coma within 18 hours. However, there were instances of recrudescence within 28 days in some patients .
Comparative Studies
- In trials comparing this compound to quinine, no significant differences were found in mortality or neurological outcomes among children with cerebral malaria. However, the studies were limited by small sample sizes .
Antibacterial Properties
Recent studies have highlighted this compound's potential as an antibacterial agent, particularly against quinolone-resistant bacteria.
Bioactivity Assays
- In vitro assays demonstrated that this compound has a minimal inhibitory concentration (MIC) ranging from 100 to 400 µg/ml against quinolone-resistant bacteria. This makes it a promising candidate for developing next-generation antibiotics targeting resistant bacterial infections .
| Bacterial Strain | Resistance Type | MIC (µg/ml) |
|---|---|---|
| E. coli (gyr mutant) | Quinolone-resistant | 100 - 400 |
| Mycobacterium smegmatis | Quinolone-resistant | Not specified |
Antifungal Applications
This compound also exhibits antifungal properties, making it a candidate for treating fungal infections.
Efficacy Against Fungi
Case Studies and Research Findings
Several case studies and research findings underline the applications of this compound:
- Severe Malaria Treatment : A study involving fifty patients treated with intramuscular this compound reported rapid recovery from severe malaria symptoms without significant side effects .
- Antibacterial Activity : Research demonstrated that this compound effectively targets drug-resistant bacterial strains, suggesting its utility in antibiotic therapy .
- Antifungal Activity : Preliminary findings support the antifungal potential of this compound; however, further research is needed to establish specific applications and efficacy levels against various fungal pathogens .
Comparison with Similar Compounds
Key Findings :
- This compound demonstrates superior activity against C. neoformans compared to beta-Arteether and DHA, with an IC50 of 0.8–1.2 μM, rivaling amphotericin B .
- Crude DHA extracts exhibit higher antifungal activity against A. alternata than purified DHA, likely due to synergistic effects with co-occurring compounds like deoxyartemisinin .
Analytical and Stability Profiles
Key Notes:
Preparation Methods
One-Pot Synthesis from Artemisinin
The most efficient industrial-scale method involves a one-pot reduction-etherification sequence starting from artemisinin. This approach minimizes intermediate purification and enhances yield.
Step 1: Reduction to Dihydroartemisinin
Artemisinin undergoes sodium borohydride (NaBH₄)-mediated reduction in anhydrous ethanol at -5°C to 10°C. The reaction mechanism involves lactone ring opening followed by selective reduction of the endoperoxide bridge. Key parameters:
-
Temperature control : ≤10°C prevents side reactions
-
Reaction monitoring : Thin-layer chromatography (TLC) confirms artemisinin consumption (Rf = 0.7 in hexane:ethyl acetate 7:3)
Step 2: Acid-Catalyzed Etherification
The crude dihydroartemisinin undergoes stereoselective etherification using orthoesters (e.g., triethyl orthoformate) in nonpolar solvents:
Post-reaction neutralization (pH 7) followed by water extraction yields α-artemether in 25–35% isomeric purity.
Alternative Etherification Catalysts
Comparative studies from patent data reveal catalyst-dependent selectivity:
Table 1: Catalyst Performance in α-Artemether Synthesis
| Catalyst | α:β Ratio | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Triethyl orthoformate | 28.5:71.5 | 104.5 | 2 |
| Triethyl borate | 25.5:74.5 | 101.7 | 3 |
| Diethyl carbonate | 30:70 | 98.2 | 6 |
Triethyl orthoformate achieves optimal balance between reaction speed and α-selectivity, though all catalysts maintain total arteether content >100% due to residual solvent retention.
Critical Process Optimization Strategies
Solvent Engineering for Stereochemical Control
Nonpolar solvents exert profound effects on α/β isomer distribution:
The solvent’s Hildebrand solubility parameter (δ) correlates with selectivity:
pH-Mediated Isomerization
Pre-etherification acid treatment (pH 2–3) for 1–10 h increases α-content by 8–12% through protonation of the C-12 hydroxyl group, favoring axial etherification.
Analytical Quality Control Protocols
HPLC Quantification
Reverse-phase HPLC with UV detection (210 nm) using C18 columns remains the gold standard:
Typical Chromatographic Conditions :
-
Mobile phase: Acetonitrile:water (65:35)
-
Flow rate: 1.0 mL/min
-
Retention times: α-artemether 8.2 min, β-artemether 9.7 min
Acceptance Criteria :
Spectroscopic Characterization
Industrial-Scale Challenges and Solutions
Byproduct Management
Major impurities and mitigation strategies:
Thermal Stability Considerations
Alpha-artemether degrades above 40°C. Process design incorporates:
Emerging Applications Influencing Synthesis
While antibacterial applications drive purity requirements (US6127405A), antimalarial formulations tolerate β-isomer content up to 75% . This dichotomy necessitates flexible synthesis platforms adaptable to end-use specifications.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing alpha-Arteether’s antimalarial efficacy in preclinical models?
- Methodological Answer : Use standardized in vivo models (e.g., Plasmodium berghei-infected mice) with controlled variables such as parasite load, drug dosage (e.g., 6–12 mg/kg), and outcome metrics (e.g., parasitemia reduction, survival rates). Ensure adherence to WHO guidelines for antimalarial drug testing and include positive controls (e.g., artesunate) and vehicle controls. Document detailed protocols for reproducibility, including blood sample collection intervals and statistical methods for efficacy analysis (e.g., ANOVA with post-hoc tests) .
Q. How can researchers validate this compound’s pharmacokinetic properties in human-derived cell lines?
- Methodological Answer : Employ LC-MS/MS to quantify drug concentrations in in vitro hepatocyte models (e.g., HepG2 cells). Parameters like bioavailability, half-life, and metabolic stability should be assessed under physiologically relevant conditions (e.g., pH 7.4, 37°C). Cross-validate results with in silico ADMET prediction tools (e.g., SwissADME) and compare against existing data from clinical trials to identify discrepancies .
Q. What are the best practices for synthesizing this compound to ensure batch-to-batch consistency?
- Methodological Answer : Follow Good Manufacturing Practices (GMP) for semisynthetic derivation from artemisinin. Use NMR and HPLC to verify purity (>98%) and stereochemical integrity. Document reaction conditions (e.g., temperature, catalysts) and storage protocols (e.g., inert atmosphere, −20°C) to minimize degradation. Publish raw spectral data in supplementary materials for peer validation .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported cytotoxicity across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line selection, assay type). Perform dose-response experiments in parallel with standardized cell lines (e.g., HEK293 vs. HepG2) and cytotoxicity assays (e.g., MTT vs. LDH). Apply meta-analysis to quantify heterogeneity and publish negative results to reduce publication bias .
Q. What strategies optimize this compound’s bioavailability in cerebral malaria models without increasing neurotoxicity risk?
- Methodological Answer : Use a combinatorial approach:
- Formulation : Test lipid-based nano-carriers (e.g., liposomes) to enhance blood-brain barrier penetration.
- Dosing : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to balance efficacy and safety thresholds.
- Validation : Monitor neuroinflammatory markers (e.g., GFAP, IL-6) in murine models via ELISA and histopathology. Reference WHO neurotoxicity assessment frameworks for antimalarials .
Q. How can multi-omics data (e.g., transcriptomics, metabolomics) clarify this compound’s mechanism of action in drug-resistant Plasmodium strains?
- Methodological Answer :
- Experimental Design : Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive strains post-treatment. Pair with LC-MS-based metabolomics to map metabolic pathway disruptions.
- Integration : Apply systems biology tools (e.g., weighted gene co-expression networks) to link genomic and metabolic changes. Validate hypotheses via CRISPR-Cas9 knockout of candidate resistance genes .
Q. What ethical considerations are critical when designing clinical trials for this compound in pediatric populations?
- Methodological Answer :
- Informed Consent : Develop age-appropriate assent forms and guardian consent documents, adhering to Declaration of Helsinki principles.
- Safety Monitoring : Implement DSMBs (Data Safety Monitoring Boards) to review adverse events in real-time.
- Equity : Ensure representation of high-burden, low-income regions in trial cohorts. Reference IRB (Institutional Review Board) protocols from malaria-endemic countries .
Data Analysis & Reproducibility
Q. How should researchers address variability in this compound’s IC50 values reported across in vitro studies?
- Methodological Answer : Standardize assay conditions (e.g., parasite synchronization, serum concentration in culture media) and report detailed metadata. Use Bland-Altman plots to assess inter-lab variability. Share raw datasets via repositories like Zenodo to enable reanalysis .
Q. What statistical methods are robust for analyzing synergistic effects between this compound and partner drugs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
